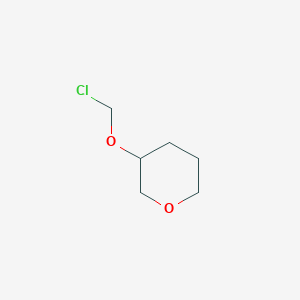

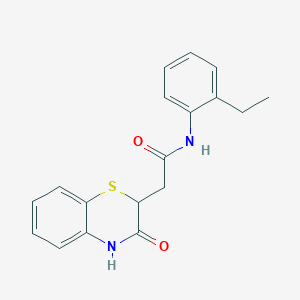

![molecular formula C14H9Br2FO2 B2530838 3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzaldehyde CAS No. 792945-87-0](/img/structure/B2530838.png)

3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzaldehyde is a compound that can be inferred to have a complex molecular structure featuring a benzaldehyde core substituted with bromine atoms and a fluorobenzyl ether group. While the specific compound is not directly discussed in the provided papers, related research on aromatic aldehydes and their derivatives offers insights into the potential reactivity and applications of such compounds. For instance, aromatic aldehydes are known to be used as precursors in various synthetic pathways and can be derivatized for analytical purposes in liquid chromatography .

Synthesis Analysis

The synthesis of related aromatic aldehydes typically involves the introduction of substituents onto the benzaldehyde core. For example, the synthesis of 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehydes involves the use of bromoalkoxy and phenylazo groups to create a series of compounds characterized by spectroscopic techniques . Similarly, the synthesis of 3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzaldehyde would likely involve a multi-step process including the introduction of bromine and the fluorobenzyl ether group onto the benzaldehyde core.

Molecular Structure Analysis

The molecular structure of such aromatic aldehydes can be analyzed using various spectroscopic methods. The paper on 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehydes provides an example of how FT-IR, GC-MS, and NMR spectroscopy can be used to characterize the synthesized compounds . Computational analysis, including geometry optimization and potential energy scan studies, can predict the favored conformations and provide insights into molecular properties such as frontier molecular orbitals and electrostatic potential surfaces.

Chemical Reactions Analysis

Aromatic aldehydes can undergo a variety of chemical reactions. They can react with amines to form Schiff bases, participate in condensation reactions to form heterocyclic compounds, and be used as fluorogenic reagents for the detection of other functional groups . The presence of bromine atoms in 3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzaldehyde suggests potential for further functionalization through nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of aromatic aldehydes like 3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzaldehyde are influenced by their functional groups. The presence of halogens can increase molecular weight and influence boiling and melting points. The electron-withdrawing effects of the fluorine atom and the potential for hydrogen bonding due to the aldehyde group can affect solubility and reactivity. The compound's stability and reactivity in different conditions can be assessed through experimental studies, as seen in the synthesis and characterization of related compounds .

科学的研究の応用

Chemistry and Synthesis

3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzaldehyde has been a focal point in the field of synthetic chemistry, particularly in the synthesis of complex organic compounds. For instance, its structural analogs have been utilized in the base-catalyzed condensation processes, forming isomeric products that are of significant interest in understanding reaction mechanisms and molecular structure (Lyle et al., 1973). Additionally, the synthesis of fluorinated benzaldehydes has been an area of significant research, contributing to the development of potent cell growth inhibitors, exemplified by fluoro-substituted stilbenes (Lawrence et al., 2003).

Enzymatic Reactions

The compound and its related fluorobenzaldehydes have been subjects in enzymatic reaction studies, especially in the context of Baeyer-Villiger oxidations. The enzymatic oxidation of these compounds has revealed interesting selectivity and substrate inhibition phenomena, offering insights into the mechanisms and preferences of enzymatic reactions (Moonen et al., 2005).

Material Science and Radiochemistry

In material science, 3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzaldehyde-related compounds find applications in the synthesis of active intermediates for radiopharmaceuticals. The exploration into [18F]fluoroaromatic aldehydes demonstrates the compound's potential in advancing radiopharmaceutical chemistry, particularly in the creation of new imaging agents and diagnostic tools (Lemaire et al., 1992).

Pharmaceutical Applications

The structural features of 3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzaldehyde have been leveraged in pharmaceutical research, especially in the synthesis of compounds with potential anticancer activities. Fluorinated analogs of combretastatins, synthesized from this compound, have shown promising anticancer properties in vitro, highlighting the compound's significance in the development of novel therapeutic agents (Lawrence et al., 2003).

作用機序

特性

IUPAC Name |

3,5-dibromo-4-[(2-fluorophenyl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Br2FO2/c15-11-5-9(7-18)6-12(16)14(11)19-8-10-3-1-2-4-13(10)17/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYSVNOZBEZBCCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=C(C=C(C=C2Br)C=O)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Br2FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

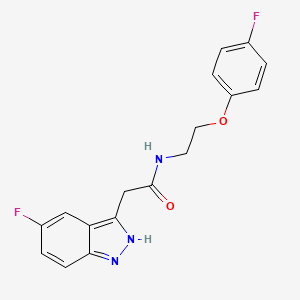

![4-isopropoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2530759.png)

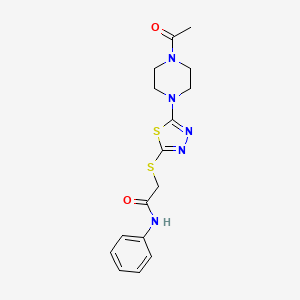

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2530765.png)

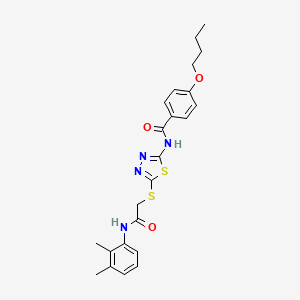

![2-chloro-N-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2530773.png)

![3-[Methyl(3-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B2530774.png)